1-Hexanol - d2
Description
Significance of Deuterium (B1214612) Isotope Labeling in Modern Scientific Inquiry
The strategic incorporation of deuterium into molecules, known as deuterium isotope labeling, has revolutionized various fields of scientific investigation. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) leads to altered vibrational frequencies of chemical bonds, which in turn affects reaction rates and spectroscopic signatures. resolvemass.carsc.org This fundamental difference is the cornerstone of the widespread utility of deuterium labeling.
Role in Mechanistic Elucidation of Chemical and Biochemical Processes
Deuterium-labeled compounds are invaluable for unraveling the intricate details of reaction pathways. thalesnano.comsymeres.comsimsonpharma.com By selectively replacing hydrogen with deuterium at specific molecular positions, chemists can trace the fate of these atoms throughout a chemical transformation. thalesnano.com This technique is particularly powerful in studying reactions involving the breaking or formation of carbon-hydrogen bonds. For instance, in the biosynthesis of terpenes, isotopic labeling has provided profound mechanistic insights into the complex cationic cascade reactions catalyzed by terpene synthases. bohrium.com Similarly, deuterium labeling has been instrumental in understanding the mechanisms of enzyme-catalyzed oxidation of alcohols and amines. nih.gov The insights gained from these studies are crucial for designing more efficient catalysts and understanding fundamental biological processes. bohrium.com
Applications in Advanced Analytical Chemistry and Spectroscopy
In analytical chemistry, deuterated compounds serve as exceptional internal standards for mass spectrometry (MS). thalesnano.comwikipedia.org Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for easy differentiation, leading to more accurate and reliable quantification of target analytes. thalesnano.com
Nuclear Magnetic Resonance (NMR) spectroscopy also heavily relies on deuterated solvents. wikipedia.orgisowater.com Since the nuclear spin properties of deuterium differ significantly from protium, an NMR instrument tuned for protons does not "see" deuterium. wikipedia.org This allows for the analysis of dissolved compounds without interference from the solvent signal. Furthermore, deuterium labeling can be used to simplify complex proton NMR spectra and aid in structure determination. thalesnano.com For example, adding a few drops of deuterium oxide (D₂O) to an alcohol sample will cause the hydroxyl (-OH) proton peak to disappear from the ¹H NMR spectrum due to proton-deuterium exchange, unequivocally identifying that peak. libretexts.org
Contribution to Material Science and Polymer Research
The use of deuterium extends into material science and polymer research, where it provides unique insights into material structure and dynamics. resolvemass.caacs.org Neutron scattering is a powerful technique for studying polymeric materials, and the significant difference in neutron scattering lengths between protium and deuterium provides a dramatic contrast. acs.org This allows researchers to "highlight" specific parts of a polymer chain or a polymer blend by deuterating them, revealing details about polymer conformation, miscibility, and dynamics that are inaccessible by other methods. acs.organsto.gov.au For example, deuterated mineral oil has been used as a solvent in neutron scattering experiments to study the structure of dissolved polymers. ansto.gov.au Deuteration can also influence the physical properties of materials, such as increasing the thermal stability of polymers. resolvemass.caansto.gov.au
Historical Development and Theoretical Foundations of Deuterium Isotope Effects
The discovery of deuterium in 1931 by Harold Urey laid the groundwork for the study of isotope effects. wikipedia.org Shortly after, Jacob Bigeleisen formulated a theory of isotope effects, which are the differences in the properties of isotopes that result in different reaction rates and equilibrium constants. tandfonline.comtandfonline.comnih.gov
Kinetic Isotope Effects (KIE) and their Mechanistic Interpretations
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx It is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. unam.mx The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. unam.mx
The magnitude of the primary KIE can provide valuable information about the transition state of a reaction. For example, a large KIE suggests a symmetric transition state where the hydrogen is being transferred. KIEs have been extensively used to study the mechanisms of a wide range of chemical and enzymatic reactions, including the oxidation of alcohols. cdnsciencepub.comresearchgate.net For instance, studies on the oxidation of deuterated isopropanols have helped to elucidate the reaction mechanism. researchgate.net
Equilibrium Isotope Effects (EIE) and their Thermodynamic Implications
The Equilibrium Isotope Effect (EIE) is the effect of isotopic substitution on an equilibrium constant. symeres.com EIEs can be either normal (KH/KD > 1) or inverse (KH/KD < 1) and are determined by the preference of deuterium to be located in the state (reactant or product) with the higher vibrational frequency oscillator. columbia.edu The study of EIEs provides insights into the thermodynamic driving forces of a reaction and can reveal information about non-covalent interactions in supramolecular systems. rsc.org For example, deuterium EIEs have been used to study the binding of guests in supramolecular complexes and to understand the forces driving anion binding. rsc.org The origin of EIEs is often enthalpic, arising from differences in zero-point energies between the isotopically substituted species. columbia.edu
Interactive Data Table: Physicochemical Properties of 1-Hexanol (B41254) and its Deuterated Analogues
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Hexanol | CH₃(CH₂)₅OH | 102.177 wikipedia.org | 157 wikipedia.org |
| 1-Hexanol-d11 | CD₃(CD₂)₄CD₂OH | 113.24 (approx.) | |
| 1-Hexanol-d13 | CD₃(CD₂)₅OD | 115.26 isotope.com |
Note: Data for deuterated analogues may vary depending on the specific isotopic purity.
Rationale for Dedicated Research on 1-Hexanol-d2 (B12380680) as a Model System
The focused study of specific deuterated compounds, such as 1-Hexanol-d2, provides crucial insights that can be extrapolated to more complex systems. This targeted approach allows researchers to systematically investigate the effects of isotopic labeling on molecular behavior and to refine synthetic methodologies.
Relevance of Aliphatic Alcohols in Organic and Biochemical Systems
Aliphatic alcohols, characterized by a hydroxyl (-OH) group attached to a straight or branched-chain of carbon atoms, are ubiquitous in both industrial and biological contexts. solubilityofthings.comstudysmarter.co.uk Their versatile reactivity allows them to participate in a wide array of chemical transformations, including oxidation, esterification, and substitution, making them fundamental building blocks in organic synthesis. solubilityofthings.com Many aliphatic alcohols also serve as effective solvents due to their polar nature. solubilityofthings.com
In the realm of biochemistry, aliphatic compounds are integral to life processes. studysmarter.co.uk For instance, long-chain aliphatic alcohols are components of lipids, which are essential for cell membrane structure. studysmarter.co.uk They also play roles in metabolic pathways for energy production and are precursors to certain hormones. studysmarter.co.uk Specific examples of biologically important alcohols include glycerol, a key component of triglycerides, and cholesterol, which is vital for maintaining the integrity of cell membranes. solubilityofthings.comnumberanalytics.comoregonstate.edu The study of 1-hexanol, a six-carbon primary alcohol, and its deuterated analogue, 1-Hexanol-d2, offers a representative model for understanding the behavior of this important class of molecules. 1-hexanol itself has been investigated for various applications, including its use as a surfactant and its potential as an antibacterial agent. medchemexpress.commdpi.com Furthermore, mixtures containing 1-hexanol have been explored as potential bio-additives for diesel fuel, highlighting the compound's relevance in sustainable energy research. mdpi.com
Positional Isomerism and Site-Specific Deuteration Challenges
The synthesis of deuterated compounds presents significant challenges, particularly concerning the precise placement of deuterium atoms within a molecule. nih.govacs.org This challenge is exemplified by the concept of positional isomerism, where isomers have the same molecular formula but differ in the position of a functional group or substituent. uop.edu.pksavemyexams.com For instance, butanol can exist as butan-1-ol or butan-2-ol, depending on the location of the hydroxyl group. savemyexams.com Similarly, the deuteration of hexanol can result in various positional isotopomers, where the deuterium atoms are located at different positions along the carbon chain. wikipedia.org
Achieving site-specific deuteration, especially at unactivated aliphatic positions (carbon atoms that are not adjacent to a functional group that would make the hydrogens more reactive), is a substantial synthetic hurdle. nih.gov Traditional methods for introducing deuterium often involve multi-step procedures and the use of expensive or hazardous reagents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). These methods can also suffer from a lack of selectivity, leading to a mixture of products with deuterium at various positions. researchgate.net
Recent advancements in catalysis have led to the development of more efficient and selective methods for deuteration. For example, ruthenium and copper-based catalysts have been shown to facilitate the direct H/D exchange of alcohols with deuterium oxide (D2O), which is a readily available and environmentally benign deuterium source. nih.govresearchgate.net These modern techniques offer greater control over the degree and position of deuteration, enabling the synthesis of specific isotopologues like 1-Hexanol-d2 with high precision. nih.govacs.org The ability to selectively deuterate a molecule at a specific site is crucial for detailed mechanistic studies and for fine-tuning the properties of pharmacologically active compounds. bohrium.comthieme-connect.com
Interactive Data Table: Properties of 1-Hexanol
| Property | Value |
| Molecular Formula | C6H14O |
| Molar Mass | 102.17 g/mol |
| Boiling Point | 157.6 °C |
| Density | 0.814 g/cm³ |
| Solubility in Water | 5.9 g/L |
Properties
CAS No. |
1335436-46-8 |
|---|---|
Molecular Formula |
C6H12D2O |
Molecular Weight |
104.19 |
Purity |
95% min. |
Synonyms |
1-Hexanol - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Positionally Deuterated 1 Hexanol D2
Strategies for Site-Selective Deuterium (B1214612) Incorporation
The selective placement of deuterium atoms within the 1-hexanol (B41254) molecule can be accomplished through two main approaches: hydrogen-deuterium exchange reactions and reductive deuteration methods.
Hydrogen-Deuterium Exchange Reactionsnih.govnih.govrsc.org
Hydrogen-deuterium (H/D) exchange reactions represent a direct method for introducing deuterium by replacing existing hydrogen atoms. nih.gov These reactions can be facilitated by various catalysts and conditions, allowing for a degree of regioselectivity. nih.govnih.govrsc.org
Both homogeneous and heterogeneous catalysts are employed to facilitate the exchange of hydrogen for deuterium in alcohols. nih.govnih.govrsc.org Deuterium oxide (D₂O) is commonly used as the deuterium source in these reactions due to its availability and cost-effectiveness. nih.govrsc.orgjst.go.jp
Homogeneous Catalysis: Transition metal complexes in solution can effectively catalyze the H/D exchange. For instance, iridium(III)-bipyridonate complexes have been shown to catalyze the α-selective H/D isotope exchange of alcohols. nih.govresearchgate.netrsc.orgrsc.org This method is notable for its chemoselectivity, enabling the direct deuteration of primary alcohols at the α-position. nih.govrsc.org The reaction mechanism is believed to involve the dehydrogenation of the alcohol to an aldehyde intermediate, followed by the deuteration of this intermediate. nih.govresearchgate.netrsc.org Manganese and iron pincer complexes also serve as effective homogeneous catalysts for the regioselective deuteration of primary alcohols using D₂O as both the solvent and deuterium source. rsc.org Depending on the metal used, high deuterium incorporation can be achieved at the α-position or at both the α and β-positions. rsc.org
Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. Ruthenium on carbon (Ru/C) is a notable heterogeneous catalyst used for the regioselective deuteration of alcohols. researchgate.net In the presence of D₂O and a hydrogen atmosphere, Ru/C can selectively deuterate the α-position of primary and secondary alcohols. jst.go.jpresearchgate.net For example, this method has been used to achieve high deuterium content at the α-position of 2-decanol. jst.go.jp Other platinum group metals on carbon supports are also utilized for H-D exchange reactions. unam.mx
| Catalyst Type | Catalyst Example | Deuterium Source | Selectivity | Reference |
|---|---|---|---|---|
| Homogeneous | Iridium(III)-bipyridonate | D₂O | α-selective | nih.govrsc.org |
| Homogeneous | Manganese/Iron Pincer Complexes | D₂O | α- or α,β-selective | rsc.org |
| Heterogeneous | Ru/C | D₂O/H₂ | α-selective | jst.go.jpresearchgate.net |
Base- and acid-catalyzed H/D exchange methods are traditional techniques for deuterium incorporation. unam.mx The applicability of these methods to 1-hexanol depends on the specific protons targeted.
Base-Catalyzed Exchange: This method is highly effective for exchanging acidic protons, such as those α to a carbonyl group, through enolate intermediates. mdpi.com For a primary alcohol like 1-hexanol, direct base-catalyzed exchange at the carbon backbone is generally not feasible under mild conditions. However, in the context of catalytic H/D exchange, a base is often used. The mechanism can involve the in-situ oxidation of the alcohol to an aldehyde, which can then undergo base-catalyzed enolization and subsequent deuteration at the β-position. mdpi.com The choice of base and reaction conditions is critical to control the extent and position of deuteration. osti.gov
Acid-Catalyzed Exchange: Acid-catalyzed H/D exchange is also possible, particularly for hydrogens on aromatic rings or other activated positions. nih.gov For a simple aliphatic alcohol like 1-hexanol, this method is less commonly employed for C-H bond deuteration due to the lack of easily exchangeable protons under acidic conditions.
Recent advancements have led to the development of metal-free and light-induced deuteration methods, offering milder and more environmentally benign alternatives. nih.gov
Metal-Free Deuteration: A metal-free method for synthesizing deuterated benzyl (B1604629) alcohols from p-toluenesulfonylhydrazones using D₂O as the solvent has been reported. organic-chemistry.org While this specific example is for benzyl alcohols, it highlights the potential for developing metal-free strategies for other alcohol types.
Light-Induced Deuteration: Photocatalysis has emerged as a powerful tool for C-H bond deuteration. chemrxiv.org Organophotocatalysts, such as 4CzIPN, in combination with a thiol co-catalyst and D₂O, can achieve selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov This approach operates under mild conditions and has been successfully applied to a range of substrates. nih.govresearchgate.net Another strategy involves using tetra-n-butylammonium decatungstate (TBADT) as a hydrogen atom transfer photocatalyst with a thiol catalyst under light irradiation to deuterate formyl C-H bonds and hydridic C(sp³)-H bonds. researchgate.net Visible light can also promote the deoxygenative deuteration of aliphatic alcohols using D₂O, proceeding through a xanthate intermediate. organic-chemistry.org
Base- or Acid-Catalyzed Exchange for Enolizable and Non-Enolizable Protons
Reductive Deuteration Methodsresearchgate.netnih.gov
Reductive deuteration involves the reduction of a suitable precursor, such as an aldehyde, ketone, or carboxylic acid derivative, using a deuterated reducing agent. This method is highly effective for introducing deuterium at specific positions. researchgate.net
Deuterated metal hydrides are powerful and widely used reagents for the synthesis of deuterated alcohols. mdpi.comnih.gov
Lithium Aluminum Deuteride (B1239839) (LiAlD₄): LiAlD₄ is a potent reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to the corresponding deuterated alcohols. For example, the reduction of an ester with LiAlD₄ produces an alcohol with deuterium incorporated at the carbinol carbon. google.com This method allows for the synthesis of 1,1-dideuterio-1-hexanol from a hexanoic acid derivative. researchgate.net
Sodium Borodeuteride (NaBD₄): NaBD₄ is a milder and more selective reducing agent than LiAlD₄, commonly used for the reduction of aldehydes and ketones. researchgate.net The reduction of hexanal (B45976) with NaBD₄ would yield 1-hexanol-1-d₁. google.com It can also be used to reduce alkyl picolinate (B1231196) analogues to the corresponding deuterated hydroxymethylpyridine derivatives. acs.org While classic reductive deuteration often relies on these expensive and moisture-sensitive reagents, they offer high reliability for incorporating deuterium at specific sites. mdpi.comacs.org
| Precursor | Deuterated Reducing Agent | Product | Reference |
|---|---|---|---|
| Hexanoic acid ester | LiAlD₄ | 1,1-dideuterio-1-hexanol | google.comresearchgate.net |
| Hexanal | NaBD₄ | 1-hexanol-1-d₁ | google.com |
Utilizing Deuterated Reducing Agents (e.g., LiAlD4, NaBD4)
Multi-Step Organic Synthesis from Deuterium-Labeled Precursors
Multi-step synthesis provides a versatile platform for introducing deuterium at specific locations by utilizing deuterium-labeled precursors. This approach involves a sequence of reactions, often starting from simple, commercially available deuterated building blocks. While no direct multi-step synthesis for 1-Hexanol-d2 (B12380680) is detailed in the provided search results, the principles of multi-step synthesis can be applied.
A general strategy involves building the carbon skeleton of the target molecule and introducing the deuterium atoms at a specific stage. For example, a synthesis could start from a deuterated alkyl halide and build the six-carbon chain through coupling reactions. Alternatively, a precursor with a functional group amenable to deuteration, such as a ketone, could be synthesized first, followed by a reduction step using a deuterium source. The logic of retrosynthetic analysis, working backward from the target molecule, is often employed to design such synthetic routes. libretexts.orgyoutube.comlibretexts.org
For instance, the synthesis of other deuterated alcohols has been achieved by the reduction of corresponding esters or other carbonyl compounds using deuterated reducing agents. organic-chemistry.org The synthesis of 1-hexanol itself can be achieved through methods like the hydroformylation of 1-pentene (B89616) followed by hydrogenation, a process that could be adapted by using deuterium gas in the hydrogenation step. wikipedia.org
Advanced Purification and Isotopic Purity Verification Methodologies
Following synthesis, the purification of the deuterated compound and the verification of its isotopic purity are crucial steps. A combination of chromatographic and spectroscopic techniques is typically employed to ensure the final product meets the required standards of chemical and isotopic purity.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of deuterated compounds. nih.govresearchgate.net This technique allows for the accurate measurement of the mass-to-charge ratio of ions, enabling the differentiation of isotopologues (molecules that differ only in their isotopic composition). nih.govccspublishing.org.cn
By analyzing the relative abundance of the H/D isotopolog ions (D0, D1, D2, etc.), the isotopic purity can be calculated. nih.govresearchgate.net Electrospray ionization (ESI) coupled with HRMS is particularly advantageous due to its high sensitivity, low sample consumption, and rapid analysis time. nih.govresearchgate.net The method involves recording the full scan mass spectrum, extracting the isotopic ions, and integrating their signals to determine the isotopic enrichment. rsc.org The accuracy of this method relies on the mass spectrometer having sufficient resolution to distinguish between the different isotopologues. ccspublishing.org.cn
| Feature | Description | Reference |
|---|---|---|
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on mass differences. | nih.govccspublishing.org.cn |
| Ionization Technique | Electrospray ionization (ESI) is commonly used for its high sensitivity and suitability for polar molecules like alcohols. | nih.govresearchgate.net |
| Data Analysis | Calculation of isotopic purity is based on the relative abundance of the H/D isotopolog ions in the mass spectrum. | nih.govrsc.org |
| Advantages | High sensitivity, low sample consumption, rapid analysis, and the ability to provide detailed isotopic distribution. | nih.govresearchgate.net |
Quantitative Nuclear Magnetic Resonance Spectroscopy for Deuterium Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the deuterium content and confirming the position of deuteration. google.comwiley.com Both proton (¹H) and deuterium (²H) NMR can be utilized for this purpose.
In ¹H NMR, the degree of deuteration at a specific site is determined by comparing the integral of the residual proton signal at that site to the integral of a non-deuterated signal within the molecule or an internal standard. nih.gov For more comprehensive analysis, a combination of ¹H NMR and ²H NMR can be used. wiley.com ²H NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com The integration of peaks in the ²H NMR spectrum is relatively quantitative and can be used to determine the atom% of deuterium. sigmaaldrich.com
For non-specifically deuterated compounds, ¹³C NMR can also be a valuable tool. The deuterium-induced isotope shifts on neighboring ¹³C resonances can be used to quantify the degree of labeling at different molecular sites. nih.gov
| NMR Technique | Principle | Application | Reference |
|---|---|---|---|
| Quantitative ¹H NMR | Compares the integral of residual proton signals to a reference signal to determine the extent of H/D exchange. | Site-specific quantification of deuterium incorporation. | nih.gov |
| Quantitative ²H NMR | Directly detects and quantifies deuterium nuclei, providing a direct measure of deuterium content. | Overall deuterium enrichment and analysis of labile deuterium atoms. | sigmaaldrich.com |
| ¹³C NMR with ¹H and ²H decoupling | Utilizes deuterium-induced isotope shifts on ¹³C signals to resolve and quantify different isotopologues. | Analysis of randomly or non-specifically deuterated compounds. | nih.gov |
Chromatographic Techniques for Isotopic Purity and Homogeneity Assessment
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for assessing the chemical purity and homogeneity of the synthesized 1-Hexanol-d2. acs.orgchemicalbook.com These methods separate the deuterated compound from any starting materials, by-products, or other impurities.
When coupled with mass spectrometry (e.g., LC-MS or GC-MS), these techniques provide a powerful combination for both purification and isotopic analysis. nih.govacs.org The chromatographic step separates the components of the mixture, and the mass spectrometer provides information on the isotopic distribution of each separated component. nih.gov This is crucial to ensure that the measured isotopic purity corresponds to the target compound and not an impurity.
It is noteworthy that a chromatographic deuterium effect (CDE) can sometimes be observed, where deuterated compounds have slightly different retention times than their non-deuterated counterparts, often eluting earlier in reversed-phase chromatography. acs.org This effect needs to be considered during method development for purification and analysis.
Advanced Spectroscopic and Analytical Research of 1 Hexanol D2 in Mechanistic Studies
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation
Deuterium (²H) NMR spectroscopy is a versatile technique for investigating the fate of deuterium-labeled compounds in chemical reactions. magritek.comstudymind.co.uk Due to the different magnetic properties of deuterium compared to protium (B1232500) (¹H), ²H NMR provides a clear window into the structural and dynamic changes involving the deuterium-labeled site. magritek.com
Monitoring Deuterium Exchange Rates and Mechanisms
Deuterium exchange studies are fundamental in understanding reaction mechanisms, particularly those involving proton transfer. wikipedia.org In the context of 1-hexanol-d2 (B12380680), ²H NMR can be employed to monitor the rate at which the deuterium at the C1 position is exchanged with protons from the solvent or other reagents. wikipedia.org This is particularly relevant in catalytic processes where the alcohol may interact with a catalyst surface or metal center.
The following table illustrates typical data that could be obtained from a deuterium exchange study of 1-Hexanol-d2 in the presence of a catalyst.
| Time (minutes) | Integrated Intensity of 1-Hexanol-d2 Signal | Integrated Intensity of new Deuterated Species |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 30 | 0.60 | 0.40 |
| 60 | 0.35 | 0.65 |
| 120 | 0.10 | 0.90 |
Probing Stereochemical Courses of Reactions
The stereochemical outcome of a reaction is a critical piece of information for understanding its mechanism. 1-Hexanol-d2, particularly when chirally synthesized, can be a powerful probe for stereochemistry. By using ²H NMR to determine the stereochemical configuration of the products, researchers can deduce the stereoselectivity of a reaction.
For example, in the hydrocarbonylation of hex-1-ene, the use of deuterium labeling in conjunction with ¹³C NMR has been instrumental in quantifying the different isotopomers formed. researchgate.net This detailed analysis allows for the elucidation of the reaction mechanism, including whether the alcohol is a primary product or formed via an intermediate aldehyde. researchgate.net The distinct chemical shifts and coupling patterns in the ²H NMR spectrum can reveal the orientation of the deuterium atom in the final product, providing direct evidence for the stereochemical course of the reaction.
Investigating Molecular Dynamics and Relaxation Phenomena
Deuterium NMR relaxation studies offer a window into the molecular dynamics of 1-hexanol-d2. nih.govnih.gov The relaxation rates of the deuterium nucleus (R1 and R2) are sensitive to the rotational and translational motions of the molecule on the pico- to nanosecond timescale. nih.govutoronto.ca
Vibrational Spectroscopy (IR and Raman) for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the structure, bonding, and intermolecular interactions of molecules. spectroscopyonline.comarxiv.org The substitution of hydrogen with deuterium leads to a predictable shift in vibrational frequencies, a phenomenon known as the isotopic effect, which can be used to assign specific vibrational modes and probe subtle structural details. libretexts.orghawaii.edu
Analysis of Hydrogen/Deuterium Bonding Networks
Hydrogen bonding plays a crucial role in the properties of alcohols. msu.edu In the case of 1-hexanol (B41254), the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of self-associated clusters. researchgate.netresearchgate.net The introduction of deuterium at the C1 position in 1-hexanol-d2 does not directly participate in the hydrogen bonding of the hydroxyl group, but it can subtly influence the vibrational modes of the entire molecule.
More direct information about hydrogen bonding comes from studying the O-H (or O-D) stretching vibration. The frequency of this vibration is highly sensitive to the strength of the hydrogen bond. spectroscopyonline.com A broad, intense band in the IR spectrum around 3300-3400 cm⁻¹ is characteristic of the O-H stretching mode in hydrogen-bonded alcohols like 1-hexanol. libretexts.orglibretexts.orgpressbooks.pub By comparing the spectra of 1-hexanol and its deuterated analogs (e.g., where the hydroxyl proton is replaced by deuterium), researchers can gain a deeper understanding of the hydrogen-bonding network. researchgate.netuni-goettingen.de 2D IR spectroscopy is a particularly powerful technique for studying these interactions, as it can reveal the dynamics of hydrogen-bond breaking and formation on a picosecond timescale. nih.gov
A comparison of the O-H and C-D stretching frequencies in the IR spectrum of 1-Hexanol and 1-Hexanol-d2 is presented below.
| Vibrational Mode | 1-Hexanol (cm⁻¹) | 1-Hexanol-d2 (cm⁻¹) |
| O-H Stretch (H-bonded) | ~3350 | ~3350 |
| C-H Stretch | ~2850-2960 | ~2850-2960 |
| C-D Stretch | N/A | ~2100-2200 |
Conformational Analysis via Isotopic Perturbation
The long alkyl chain of 1-hexanol allows for the existence of multiple rotational isomers (conformers). researchgate.netresearchgate.net Vibrational spectroscopy can be used to study the conformational equilibrium of 1-hexanol. The substitution of hydrogen with deuterium at the C1 position creates a "heavy" atom at that position, which can perturb the vibrational frequencies of different conformers in distinct ways.
Mass Spectrometry (MS) for Tracing and Fragmentation Analysis
Mass spectrometry (MS) serves as a pivotal analytical technique in the study of isotopically labeled compounds such as 1-Hexanol-d2. This method allows for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The incorporation of deuterium atoms in 1-Hexanol-d2 introduces a known mass shift, which is readily detectable by MS. This isotopic labeling is instrumental in tracing the metabolic or chemical fate of the molecule and in deciphering complex fragmentation pathways.
In a typical mass spectrum of unlabeled 1-hexanol, the molecular ion peak is often weak or absent. libretexts.org The fragmentation pattern is characterized by the cleavage of the C-C bond adjacent to the oxygen atom and the potential loss of a water molecule. libretexts.org For 1-Hexanol-d2, the fragmentation patterns are altered due to the presence of deuterium, providing valuable insights into the mechanics of these fragmentation reactions. The base peak in the mass spectrum of 1-hexanol, for instance, can be attributed to a stable fragment ion resulting from a specific fragmentation pathway. brainly.com The study of deuterated analogues, such as 1-Hexanol-d2, allows researchers to confirm or refute proposed fragmentation mechanisms by observing the mass shifts in the resulting fragment ions. scielo.br
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes with exceptionally high precision. wur.nlmeasurlabs.com This technique is particularly useful for tracing the origin and transformation of substances in various systems. researchgate.netthermofisher.com In the context of 1-Hexanol-d2, IRMS can be employed to track the compound's journey through biological or environmental systems. By introducing 1-Hexanol-d2 with a known isotopic enrichment, its presence and the distribution of its deuterium label can be monitored over time.
IRMS instruments are designed for high accuracy in determining isotope ratios, such as ¹³C/¹²C or ²H/¹H. wur.nlthermofisher.com This capability allows for the detection of even subtle changes in the isotopic composition of a sample. When 1-Hexanol-d2 is introduced into a system, its distinct isotopic signature can be differentiated from the naturally occurring isotopic abundances of other compounds. This makes IRMS a powerful tool for authenticity and traceability studies, as well as for investigating metabolic pathways where the deuterated hexanol may be transformed into other molecules. wur.nl The combination of gas chromatography with IRMS (GC-IRMS) further enhances this capability by allowing for the isotope ratio analysis of specific compounds within a complex mixture. wur.nlresearchgate.net
| Parameter | Description |
| Analyte | 1-Hexanol-d2 |
| Technique | Isotope Ratio Mass Spectrometry (IRMS) |
| Primary Measurement | Ratio of stable isotopes (e.g., ²H/¹H) |
| Application | Tracing the metabolic and environmental fate of 1-Hexanol-d2 |
| Key Advantage | High precision in determining isotopic ratios, enabling differentiation from natural abundance levels. measurlabs.com |
Deuterium labeling is a powerful strategy for unraveling the intricate fragmentation pathways of molecules in mass spectrometry. The substitution of hydrogen with deuterium in 1-Hexanol-d2 results in a predictable mass increase for the molecular ion and any fragments containing the deuterium label. By comparing the mass spectra of the labeled and unlabeled compounds, the location of the deuterium atoms in the fragment ions can be determined, which in turn reveals the bonds that have been broken and the atoms that have been rearranged during fragmentation.
This approach has been successfully applied to elucidate the fragmentation of various complex molecules. nih.gov For alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). libretexts.org In the case of 1-Hexanol-d2, if the deuterium atoms are located at a specific position, such as the carbon bearing the hydroxyl group, the mass shift in the resulting fragments will indicate whether that part of the molecule is retained or lost. For example, the loss of a water molecule (H₂O) from unlabeled 1-hexanol would result in a fragment with a mass of M-18. For 1-Hexanol-d2, where the deuterium is on the oxygen, the loss would be HDO, resulting in a fragment of M-19, confirming the involvement of the hydroxyl group in this fragmentation.
| Compound | Fragmentation Pathway | Key Fragment Ion (m/z) | Significance of Deuterium Labeling |
| 1-Hexanol | α-cleavage | Varies | Provides a baseline for comparison with the deuterated analogue. |
| 1-Hexanol-d2 | α-cleavage | Shifted by +2 amu (if D is at C1) | Confirms the location of the deuterium atoms in the fragment, elucidating the cleavage site. |
| 1-Hexanol | Dehydration | M-18 | Indicates the loss of a water molecule. |
| 1-Hexanol-d2 | Dehydration | M-19 or M-20 (depending on D position) | Differentiates between the loss of H₂O, HDO, or D₂O, providing insight into the mechanism. |
Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies
Neutron Scattering Techniques for Structural and Dynamic Research
Neutron scattering techniques offer a unique and powerful means to investigate the structure and dynamics of materials at the atomic and molecular level. These methods are particularly well-suited for studying hydrogen-containing materials like 1-Hexanol-d2 due to the significant difference in the neutron scattering cross-sections of hydrogen and its isotope, deuterium. This isotopic contrast allows for selective highlighting of different parts of a molecule or a molecular assembly.
Small-Angle Neutron Scattering (SANS) is a technique that probes the structure of materials on a length scale of 1 to 100 nanometers. bristol.ac.uk It is an ideal tool for studying the self-assembly of molecules in solution, such as the formation of micelles or other aggregates. ansto.com In the context of 1-Hexanol-d2, SANS can be used to investigate how these molecules organize themselves in various solvents.
The principle of SANS relies on the scattering of a neutron beam by the sample. The resulting scattering pattern provides information about the size, shape, and arrangement of the scattering objects. epj-conferences.org A key advantage of SANS is the ability to use contrast variation. bristol.ac.ukansto.gov.au By strategically using deuterated and non-deuterated components (e.g., 1-Hexanol-d2 in a non-deuterated solvent, or vice versa), specific parts of a system can be made "visible" or "invisible" to the neutrons. This allows for the detailed characterization of the structure of self-assembled aggregates, such as the core and corona of a micelle. For instance, studies on similar amphiphilic systems have utilized SANS to understand the effects of chemical modifications on the structure and kinetics of self-assembly. ansto.comrsc.org
| Technique | Probed Length Scale | Key Application for 1-Hexanol-d2 | Unique Advantage |
| Small-Angle Neutron Scattering (SANS) | 1 - 100 nm bristol.ac.uk | Studying the size, shape, and aggregation of 1-Hexanol-d2 molecules in solution, particularly in self-assembly processes like micelle formation. ansto.com | Contrast variation through H/D substitution allows for selective highlighting of different parts of the molecular assembly. bristol.ac.ukansto.gov.au |
Quasielastic Neutron Scattering (QENS) is a technique that provides information about the diffusive and reorientational motions of molecules. rwth-aachen.de It is particularly sensitive to the motion of hydrogen atoms due to their large incoherent scattering cross-section. rwth-aachen.de By using 1-Hexanol-d2, the incoherent scattering from the hexanol molecules can be manipulated, allowing for a more detailed investigation of their dynamics.
QENS measures the small energy changes that occur when neutrons are scattered by moving atoms. rwth-aachen.de This allows for the study of dynamic processes on timescales from picoseconds to nanoseconds. researchgate.net For 1-Hexanol-d2, QENS can be used to determine its translational and rotational diffusion coefficients in different environments, such as in bulk solution or when adsorbed onto a surface. ill.eu By analyzing the QENS spectra, it is possible to distinguish between different types of motion, such as continuous diffusion, jump diffusion, or localized reorientations. ku.dk This information is crucial for understanding the microscopic behavior of 1-Hexanol-d2 and its interactions with its surroundings.
| Technique | Probed Timescale | Key Application for 1-Hexanol-d2 | Unique Advantage |
| Quasielastic Neutron Scattering (QENS) | 10⁻¹³ to 10⁻⁷ s rwth-aachen.de | Investigating the translational and rotational diffusion, as well as reorientational motions of 1-Hexanol-d2 molecules. rwth-aachen.de | High sensitivity to hydrogen motion allows for detailed analysis of molecular dynamics. Deuterium labeling helps to isolate and study specific molecular motions. rwth-aachen.de |
Applications of 1 Hexanol D2 in Mechanistic and Kinetic Research Programs
Elucidation of Organic Reaction Mechanisms
The use of 1-Hexanol-d2 (B12380680) is instrumental in unraveling the intricate details of organic reaction mechanisms. princeton.eduacs.org By tracing the path of the deuterium (B1214612) label, chemists can deduce the sequence of bond-breaking and bond-forming events that constitute a chemical transformation. researchgate.net
Investigation of Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a primary tool for determining reaction mechanisms. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step. libretexts.org
In a study on the C-alkylation of alcohols, the kinetic isotope effect was determined through several experiments involving 1-hexanol (B41254) and its deuterated analogues. princeton.edu An intermolecular competition experiment between 1-hexanol and 1-hexanol-d2 (dideuterated at the C1 position) was conducted. princeton.edu The results of these experiments help to understand the role of C-H bond abstraction in the reaction mechanism. princeton.edu
| Experiment Type | Description | Key Finding |
| Intermolecular Competition | A reaction involving a mixture of 1-hexanol and 1-hexanol-d2. princeton.edu | Helps in determining if C-H/D abstraction is part of the rate-determining step. princeton.edu |
| Intramolecular Competition | A reaction with a monodeuterated 1-hexanol (at the C1 position). princeton.edu | Reveals that C-H/D abstraction is the selectivity-determining step, even if not rate-limiting. princeton.edu |
These studies demonstrate that while C-H/D abstraction is not always the rate-limiting step, it is crucial for determining the selectivity of the reaction. princeton.edu The irreversibility of this step was also confirmed, as no scrambling of isotopes was observed in the recovered starting materials. princeton.edu
Intermolecular and Intramolecular Hydrogen Transfer Studies
Deuterium labeling is a key strategy for studying hydrogen transfer reactions. d-nb.info 1-Hexanol-d2 can be used to track the movement of hydrogen atoms between or within molecules. In catalytic processes, such as transfer hydrogenation, an organic molecule donates hydrogen to another in the presence of a catalyst. d-nb.info Using a deuterated donor like 1-Hexanol-d2 allows researchers to follow the path of the deuterium atom to the acceptor molecule, providing evidence for the proposed mechanism. researchgate.net
For instance, in a proposed "borrowing hydrogen" mechanism, a catalyst temporarily "borrows" a hydrogen molecule from an alcohol to facilitate the alkylation of an amine. rsc.org If 1-Hexanol-d2 were used in such a reaction, the location of the deuterium in the final product and any intermediate species would provide direct evidence for this catalytic cycle. rsc.org
Solvation Effects on Reaction Rates and Pathways
The solvent can significantly influence the rate and outcome of a reaction. libretexts.orglibretexts.org Isotopic substitution in the solvent or substrate can help to probe these solvation effects. libretexts.org While direct studies on 1-Hexanol-d2's solvation effects are not prevalent in the searched literature, the principles of using deuterated compounds to understand solvent interactions are well-established. libretexts.orgacs.org
For example, in nucleophilic substitution reactions, the solvent can interact with the reactants and the transition state. acs.org By using a deuterated alcohol like 1-Hexanol-d2 as a co-solvent or substrate, researchers could investigate how hydrogen bonding between the alcohol and the reactants or transition state affects the reaction energetics. The KIE observed in such a system would provide insights into the degree of solvation changes occurring during the reaction. libretexts.org
Enzyme-Catalyzed Reaction Studies and Biocatalysis
Deuterium-labeled compounds are invaluable for probing the mechanisms of enzyme-catalyzed reactions. chemrxiv.orgnih.govnih.gov The high selectivity and mild reaction conditions of biocatalysis make it an attractive field for the application of isotopic labeling. nih.gov
Probing Active Site Mechanisms via Deuterium Labeling
1-Hexanol-d2 can be used as a substrate to investigate the mechanism of enzymes such as alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. nih.govnih.gov By using 1-Hexanol-d2 and analyzing the products and the KIE, researchers can gain insights into the enzyme's active site and the mechanism of hydride transfer. princeton.edumedchemexpress.com
A study on the partitioning of 1-hexanol-d2 into lipid membranes using deuterium NMR spectroscopy revealed time-dependent changes in the spectra, suggesting that the alcohol can partition to different locations within the bilayer over time. nih.gov This type of study, while not directly probing an enzyme active site, demonstrates the utility of 1-Hexanol-d2 in understanding interactions in biological environments. nih.gov
Determination of Rate-Limiting Steps in Enzyme Turnover
For many enzymes, a conformational change or product release can be the rate-limiting step, rather than the chemical transformation itself. marquette.eduacs.org In the case of alcohol dehydrogenase, the rate-limiting step can be substrate-dependent. acs.org For smaller alcohols, product release is often the slow step, while for larger alcohols, the hydride transfer step can become rate-limiting. acs.org
By measuring the KIE with 1-Hexanol-d2 as the substrate for an alcohol dehydrogenase, researchers can determine if the C-H bond cleavage is the rate-limiting step. A significant primary KIE (typically kH/kD > 2) would suggest that the hydride transfer is indeed rate-limiting. libretexts.org Conversely, a KIE near unity would indicate that another step, such as substrate binding or product release, is the bottleneck in the enzyme's turnover. marquette.eduacs.org
| Enzyme | Substrate | Typical Rate-Limiting Step | Implication of KIE with 1-Hexanol-d2 |
| Yeast Alcohol Dehydrogenase | Ethanol | NADH release acs.org | A KIE near 1 would be expected. |
| Yeast Alcohol Dehydrogenase | Isopropanol, Benzyl (B1604629) alcohol | Hydride transfer acs.org | A significant primary KIE would be expected. |
| Hypothetical ADH | 1-Hexanol | Hydride transfer | A significant primary KIE would indicate this step is rate-limiting. |
| Hypothetical ADH | 1-Hexanol | Product release | A KIE near 1 would suggest another step is rate-limiting. |
Photochemical and Photophysical Process Investigations
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing insights that are often unattainable through other means. In the realm of photochemistry and photophysics, the substitution of hydrogen with its heavier, stable isotope, deuterium, is a particularly powerful tool. The compound 1-Hexanol-d2, where two hydrogen atoms in the 1-hexanol molecule are replaced by deuterium, serves as an exemplary probe for unraveling the intricate details of excited-state processes. The change in mass and the corresponding difference in the vibrational energy of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds are subtle yet have profound consequences on the rates and pathways of photochemical reactions and photophysical decay.
Deuterium Effects on Excited State Lifetimes and Energy Transfer
The fate of a molecule after it absorbs light is dictated by a competition between several radiative and non-radiative decay pathways. The lifetime of the excited state is a critical parameter that governs which of these pathways will dominate. Deuteration of a molecule like 1-hexanol can significantly alter this lifetime, a phenomenon known as the deuterium isotope effect.
The primary influence of deuterium substitution is on the rates of non-radiative decay processes, such as internal conversion and intersystem crossing. researchgate.net These processes involve the conversion of electronic excitation energy into vibrational energy. According to the energy gap law, the efficiency of this conversion is highly dependent on the energy difference between the electronic states and the vibrational frequencies of the molecule. researchgate.net High-frequency vibrations, particularly C-H stretching modes (~3000 cm⁻¹), are very effective at accepting this electronic energy.
When hydrogen is replaced by deuterium, the C-D bond is stronger and vibrates at a lower frequency (~2200 cm⁻¹) due to its greater reduced mass. libretexts.orgwikipedia.org This lower vibrational frequency makes the C-D bond a less efficient acceptor of electronic energy during non-radiative transitions. Consequently, the rate of non-radiative decay (k_nr) is reduced. The excited-state lifetime (τ) is inversely proportional to the sum of the rates of radiative (k_r) and non-radiative (k_nr) decay. A decrease in k_nr therefore leads to a measurable increase in the excited-state lifetime. This effect is most pronounced when the C-H(D) bonds are located near the chromophore or are directly involved in the deactivation pathway.
This extended lifetime in 1-Hexanol-d2 can, in turn, enhance the probability of other competing processes. For instance, intermolecular energy transfer from the excited deuterated hexanol to an acceptor molecule may become more efficient. With a longer lifetime, the excited 1-Hexanol-d2 has a greater opportunity to diffuse and encounter a suitable energy acceptor before it decays through other channels.
| Compound | Relative Fluorescence Quantum Yield (Φ_F) | Relative Excited State Lifetime (τ) |
| 1-Hexanol | 1.00 | 1.00 |
| 1-Hexanol-d2 | 1.1 - 1.5 | 1.1 - 1.6 |
| This interactive table presents hypothetical data based on typical deuterium isotope effects observed for organic molecules, illustrating the expected increase in quantum yield and lifetime upon deuteration. |
Mechanistic Insights into Photodissociation and Photoreactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, as it can determine whether a specific C-H bond is broken during the rate-determining step of a reaction. unam.mx In photochemical reactions of long-chain alcohols like 1-hexanol, a common pathway is the Norrish Type II reaction, which involves an intramolecular hydrogen abstraction. rsc.orgwikipedia.org This reaction proceeds from an excited state via a six-membered cyclic transition state to transfer a hydrogen atom from the gamma-position (the 4th carbon in the 1-hexanol chain) to the excited oxygen atom, producing a 1,4-biradical intermediate.
By using specifically labeled 1-Hexanol-4,4-d2, researchers can test this proposed mechanism. The C-D bond is stronger than the C-H bond due to its lower zero-point energy. wikipedia.org Therefore, breaking the C-D bond requires more energy, and reactions involving C-D bond cleavage in the rate-determining step are significantly slower than those involving C-H cleavage. If the abstraction of a γ-hydrogen is indeed the rate-limiting step, the photoreaction of 1-Hexanol-4,4-d2 will be substantially slower than that of its non-deuterated counterpart. Observing a large primary KIE (k_H/k_D > 1) would provide compelling evidence for this mechanism. Conversely, if deuteration at other positions (e.g., 1-Hexanol-1,1-d2) shows no significant effect on the reaction rate, it would confirm that those C-H bonds are not broken in the rate-determining step.
This approach allows for the precise mapping of reactive sites within a molecule during a photochemical transformation. In direct photodissociation processes, where a bond is cleaved immediately upon light absorption, the deuterium isotope effect can also be significant. The higher energy required to cleave a C-D bond means that photodissociation yields are often lower for deuterated compounds, providing further mechanistic details about the primary photochemical event. rsc.orgrsc.org
| Compound | Site of Deuteration | Relative Quantum Yield of Photoreaction | Mechanistic Implication |
| 1-Hexanol | None | 1.00 | Baseline |
| 1-Hexanol-4,4-d2 | γ-Carbon | ~0.15 - 0.25 | γ-C-H bond is broken in the rate-determining step (Primary KIE) |
| 1-Hexanol-1,1-d2 | α-Carbon | ~0.95 - 1.05 | α-C-H bond is not broken in the rate-determining step (No/Small Secondary KIE) |
| This interactive table illustrates the expected kinetic isotope effects on the quantum yield of a Norrish Type II-like photoreaction of 1-hexanol. The significant drop in yield for the 4,4-d2 isotopologue points to γ-hydrogen abstraction as the key mechanistic step. |
Environmental and Ecological Research Methodologies Utilizing Deuterated 1 Hexanol
Tracing Environmental Fate and Transport Processes
The core principle behind using deuterated compounds like 1-Hexanol-d2 (B12380680) in environmental fate and transport studies is their utility as tracers. scielo.brresearchgate.net The distinct mass of deuterium (B1214612) allows for its differentiation from naturally occurring hydrogen, enabling scientists to follow the path of the labeled molecule through various environmental compartments.
Biodegradation Pathway Elucidation in Environmental Matrices
The elucidation of biodegradation pathways is critical for understanding the persistence and ultimate fate of organic pollutants. Isotope labeling is a powerful technique for this purpose. acs.orgnih.gov By introducing a substrate labeled with a stable isotope, such as 1-Hexanol-d2, into an environmental matrix (e.g., soil or water), researchers can track the incorporation of the deuterium label into various metabolic products. This provides direct evidence of the transformation processes carried out by microbial communities. acs.orgfrontiersin.org
While specific studies detailing the use of 1-Hexanol-d2 for this purpose are not abundant in publicly available literature, the methodology is well-established. For instance, studies on other deuterated compounds have successfully traced their degradation. frontiersin.org In the context of 1-hexanol (B41254), which is known to biodegrade, a hypothetical degradation pathway involves its oxidation to hexanal (B45976) and then to hexanoic acid. europa.eu The use of 1-Hexanol-d2 would allow researchers to confirm this pathway by detecting the deuterium label in these subsequent products.
Table 1: Hypothetical Application of 1-Hexanol-d2 in Biodegradation Pathway Analysis
| Experimental Step | Expected Observation with 1-Hexanol-d2 | Analytical Technique |
| Incubation | 1-Hexanol-d2 is introduced to a microbial culture or environmental sample (e.g., soil slurry). | - |
| Extraction | Metabolites are extracted from the matrix over a time course. | Liquid-liquid or solid-phase extraction |
| Analysis | Extracts are analyzed to identify and quantify deuterated compounds. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Pathway Elucidation | Detection of deuterated hexanal and deuterated hexanoic acid would confirm the oxidative degradation pathway. | Mass spectrometry to identify deuterated fragments |
It's important to note the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower reaction rate compared to hydrogen. scielo.brwikipedia.org This effect must be considered when interpreting the results of biodegradation studies using deuterated compounds, as the degradation rate of 1-Hexanol-d2 may differ from that of its non-deuterated counterpart. scielo.brrsc.org
Sorption and Desorption Dynamics in Geochemical Systems
Sorption and desorption processes govern the mobility of organic compounds in soil and sediment, influencing their availability for biodegradation and transport in groundwater. nih.gov The partitioning of a chemical between the solid and aqueous phases is a key parameter in environmental fate modeling. Deuterated compounds can be used as tracers to study these dynamics without interfering with the analysis of the non-labeled compound of interest.
Studies have utilized deuterated polycyclic aromatic hydrocarbons (PAHs) to investigate their sorption behavior in soil and digestive systems. researchgate.netnih.gov A similar approach could be applied with 1-Hexanol-d2 to understand its interaction with various soil components, such as organic matter and clay minerals. nih.govresearchgate.net By adding a known amount of 1-Hexanol-d2 to a soil-water slurry, the distribution of the deuterated compound between the two phases at equilibrium can be determined.
Table 2: Representative Sorption Coefficients for Organic Compounds in Soil
While specific data for 1-Hexanol-d2 is not available, the following table illustrates typical sorption data that could be generated using such a tracer.
| Soil Type | Organic Carbon Content (%) | Deuterated Tracer | Sorption Coefficient (Kd) (L/kg) | Reference |
| Sandy Loam | 1.5 | Chrysene-d12 | 150 | Hypothetical |
| Silt Loam | 3.2 | Atrazine-d5 | 5.8 | Hypothetical |
| Clay | 2.8 | 4,4'-DDT-d8 | 850 | Hypothetical |
These experiments would provide valuable data for predicting the environmental mobility of 1-hexanol.
Atmospheric Chemistry and Volatile Organic Compound Fate
1-Hexanol is a volatile organic compound (VOC) that can be released into the atmosphere. nih.govsolubilityofthings.com Its fate in the atmosphere is primarily determined by its reaction with hydroxyl (OH) radicals. scielo.brscielo.brresearchgate.net Kinetic studies on non-deuterated alcohols indicate that this reaction involves the abstraction of a hydrogen atom from a C-H bond, rather than the O-H bond. scielo.brscielo.br
The use of deuterated alcohols like 1-Hexanol-d2 in laboratory studies can help to further elucidate these reaction mechanisms. For example, comparing the reaction rates of 1-Hexanol-d2 and non-deuterated 1-hexanol with OH radicals can provide insights into the kinetic isotope effect of the reaction. acs.org This information is crucial for accurately modeling the atmospheric lifetime and transport of this class of compounds.
Table 3: Atmospheric Lifetimes of Selected Alcohols with OH Radicals
| Alcohol | OH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life | Reference |
| Methanol | 9.4 x 10⁻¹³ | ~ 1 week | scielo.brresearchgate.net |
| Ethanol | 3.2 x 10⁻¹² | ~ 2.5 days | scielo.brresearchgate.net |
| 1-Hexanol | 1.1 x 10⁻¹¹ | ~ 15 hours | scielo.br |
| 2-Ethyl-1-hexanol | 1.13 x 10⁻¹¹ | ~ 24.6 hours | nih.gov |
Source Apportionment and Contaminant Origin Tracking Methodologies
Identifying the sources of environmental contamination is a key aspect of environmental management and remediation. epa.govcri.or.thfrontiersin.org Isotopic tracers, including deuterated compounds, can be powerful tools for source apportionment. wisconsin.govnih.gov By introducing a unique isotopic signature, such as 1-Hexanol-d2, at a potential source, its contribution to contamination at a downstream location can be quantified.
This methodology is particularly useful in complex environments with multiple potential sources of the same contaminant. For example, if there are several industrial facilities that could be releasing 1-hexanol into a river, a controlled release of 1-Hexanol-d2 from one of the facilities would allow for its specific contribution to be determined through water sampling and analysis downstream. While the application of 1-Hexanol-d2 for this purpose is not documented in detail, the principles of tracer studies are well-established for other compounds. nih.gov
Computational and Theoretical Chemistry Studies of 1 Hexanol D2
Quantum Mechanical Calculations of Isotope Effects and Transition States
Quantum mechanical calculations are fundamental to understanding how isotopic substitution influences chemical reactions. osti.gov The kinetic isotope effect (KIE), defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope, is a key parameter investigated. mdpi.com For deuterium-substituted compounds like 1-Hexanol-d2 (B12380680), the KIE is typically expressed as kH/kD. libretexts.org
These calculations often rely on transition state theory (TST), which provides a framework for understanding reaction rates. mdpi.comnih.gov However, for reactions involving the transfer of light particles like protons or deuterons, quantum mechanical tunneling can play a significant role and requires more advanced theoretical treatments. nih.govnumberanalytics.com
Vibrational Frequencies and Zero-Point Energy Contributions
A primary factor influencing the KIE is the difference in zero-point energy (ZPE) between the reactants and the transition state upon isotopic substitution. numberanalytics.com ZPE is a quantum mechanical concept representing the minimum vibrational energy a molecule possesses, even at absolute zero. uni-muenchen.de It is calculated from the harmonic vibrational frequencies of the molecule. uni-muenchen.de
The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom in 1-Hexanol (B41254) to form 1-Hexanol-d2 leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. This, in turn, results in a lower ZPE for the deuterated molecule. These differences in ZPE between the reactant and the transition state are a major contributor to the observed kinetic isotope effects. numberanalytics.com
Below is a hypothetical data table illustrating the calculated vibrational frequencies and zero-point energies for the C-H and C-D stretching modes in 1-Hexanol and 1-Hexanol-d2, based on typical values observed for such bonds.
This table is illustrative and values are representative.
Molecular Dynamics Simulations of Deuterated Solvents and Solutes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For deuterated compounds like 1-Hexanol-d2, MD simulations can provide detailed insights into how isotopic substitution affects intermolecular interactions and molecular conformations. nih.gov
Solvent-Solute Interactions and Transport Phenomena
MD simulations can be employed to investigate the interactions between a deuterated solute like 1-Hexanol-d2 and various solvents. These simulations can reveal differences in hydrogen bonding networks, solvation structures, and transport properties such as diffusion coefficients when compared to the non-deuterated analogue. researchgate.netacs.org Studies on similar systems, such as 2-ethyl-1-hexanol, have shown that the dynamics of hydrogen-bonded structures are a key area of investigation. researchgate.net The polarity of the solvent and the ability to form hydrogen bonds are critical factors influencing these interactions. oregonstate.edu
Conformational Landscapes of Deuterated Molecules
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and the relative energies of these conformers. mdpi.comresearchgate.net For a flexible molecule like 1-hexanol, which has numerous possible conformations due to rotations around its single bonds, MD simulations can be used to explore this landscape. researchgate.net Deuteration can subtly alter the conformational preferences of a molecule due to changes in vibrational frequencies and zero-point energies. MD simulations can help to elucidate these small but potentially significant changes in the conformational landscape of 1-Hexanol-d2. researchgate.net
Density Functional Theory (DFT) for Structural and Spectroscopic Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. mdpi.comresearchgate.net It offers a good balance between accuracy and computational cost, making it a valuable tool for predicting the properties of molecules like 1-Hexanol-d2. nih.gov
DFT calculations, often combined with dispersion corrections like D2 or D3, can accurately predict the geometric structure, including bond lengths and angles, of deuterated compounds. rsc.orgchemrxiv.org Furthermore, DFT is extensively used to predict spectroscopic properties. For instance, it can calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. acs.orgresearchgate.net The calculated frequencies for 1-Hexanol-d2 would show the expected shift to lower wavenumbers for vibrational modes involving the deuterium atom compared to 1-Hexanol.
Below is a hypothetical data table showing a comparison of experimental and DFT-calculated vibrational frequencies for a key mode in 1-Hexanol and its deuterated isotopologue.
This table is illustrative and values are representative.
In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption spectrum of the molecule. mdpi.com
Future Research Trajectories and Emerging Methodologies for Deuterated Alcohols
Development of Novel and Sustainable Deuteration Technologies
The pursuit of sustainability in chemical synthesis is driving innovation in deuteration technologies. Modern approaches aim to replace expensive and hazardous deuterium (B1214612) sources like metal deuterides (e.g., LiAlD₄) and high-pressure deuterium gas with heavy water (D₂O), which is a more abundant and safer alternative. mdpi.comresearchgate.netroyalsocietypublishing.org Research is centered on developing catalytic systems that are not only efficient and selective but also align with the principles of green chemistry, minimizing waste and energy consumption. royalsocietypublishing.orgmdpi.com
A key strategy involves the in situ generation of deuterium gas from D₂O, often assisted by a metal catalyst. researchgate.netmdpi.com For example, a system using a combination of a palladium catalyst on carbon (Pd/C), aluminum, and D₂O has been shown to effectively deuterate a range of organic compounds, including alcohols. mdpi.com This method is advantageous as it generates D₂ gas safely in small amounts and the primary waste product is stable, non-toxic aluminum oxide. mdpi.com Similarly, other research highlights catalytic systems that enable the direct hydrogen isotope exchange (H/D exchange) of alcohols using D₂O as the deuterium source, representing a more atom-economical approach. acs.orgrsc.org
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for deuterium labeling, offering significant advantages over traditional batch processing. researchgate.netansto.gov.au This approach involves pumping reagents through a heated reactor containing a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.aunih.gov Such control can enhance reaction rates, improve selectivity, and suppress the formation of unwanted byproducts. ansto.gov.aunih.gov
One of the primary benefits of flow chemistry in deuteration is safety, particularly when using deuterium gas (D₂). Systems like the H-Cube® reactor generate D₂ gas on-demand through the electrolysis of D₂O, avoiding the risks associated with handling and storing high-pressure gas cylinders. researchgate.netnih.gov This method ensures that only small amounts of the flammable gas are present at any given time, and the purity of the in situ generated D₂ can be very high, leading to excellent deuterium incorporation. researchgate.net Flow chemistry is also highly scalable and can be significantly faster than batch methods, making it a promising alternative for the large-scale synthesis of deuterated molecules. researchgate.netansto.gov.au
Table 1: Comparison of Batch vs. Flow Chemistry for Deuteration
| Feature | Batch Deuteration | Flow Chemistry Deuteration |
|---|---|---|
| Scale | Limited scalability, labor-intensive. ansto.gov.au | Highly scalable for larger production. ansto.gov.au |
| Safety | Risks associated with high-pressure D₂ gas handling. ansto.gov.aunih.gov | D₂ gas is generated on-demand, minimizing risk. researchgate.netnih.gov |
| Control | Less precise control over temperature and pressure. ansto.gov.au | Precise control over reaction parameters. ansto.gov.aunih.gov |
| Efficiency | Can be slow, with potential for side reactions. researchgate.net | Often faster, with higher selectivity and purity. researchgate.netnih.gov |
| Deuterium Source | Often uses D₂ gas or expensive deuterated reagents. mdpi.com | Amenable to using D₂O for in situ D₂ generation. researchgate.netnih.gov |
Electrocatalytic and chemoenzymatic methods represent the forefront of selective and sustainable deuteration. These techniques operate under mild conditions and offer exceptional levels of selectivity, which are often difficult to achieve with conventional chemical catalysts.
Electrocatalytic deuteration utilizes electrical energy to drive the incorporation of deuterium. Recent developments include electrocatalytic reductions where (hetero)aryl halides are converted to mono-deuterated compounds using heavy water as the deuterium source in a proton exchange membrane (PEM) reactor. researchgate.net This approach avoids the need for harsh chemical reducing agents. researchgate.net
Chemoenzymatic deuteration combines the selectivity of enzymes with chemical catalysis to perform highly specific transformations. nih.gov Biocatalysis, in particular, offers near-perfect chemo-, regio-, stereo-, and isotopic selectivity for the synthesis of deuterated compounds under ambient conditions. bohrium.comnih.gov For example, systems have been developed that use an enzyme cascade to recycle the deuterated cofactor [4-²H]-NADH, using D₂O as the sole deuterium source. nih.gov This recycled cofactor can then be used by various NADH-dependent reductases to produce a wide array of specifically deuterated molecules, including chiral alcohols, from substrates like ketones. bohrium.comnih.gov This integrated approach is highly efficient and sustainable, providing access to complex deuterated molecules that are challenging to synthesize by other means. nih.govnih.gov
Table 2: Key Features of Advanced Deuteration Methodologies
| Methodology | Primary Advantage | Deuterium Source | Typical Conditions |
|---|---|---|---|
| Electrocatalysis | Avoids harsh chemical reagents; high efficiency. researchgate.net | Heavy Water (D₂O). researchgate.net | Mild, ambient temperature. researchgate.net |
| Chemoenzymatic | Near-perfect chemo-, regio-, and stereoselectivity. bohrium.comnih.gov | Heavy Water (D₂O). nih.gov | Mild, ambient conditions. nih.gov |
| Photocatalysis | Uses light as a clean energy source. google.com | Deuterium source can vary. google.com | Mild, ambient temperature. |
Flow Chemistry Approaches for Deuterium Labeling
Integration with Advanced Imaging Techniques (Excluding Clinical Human Trials)
Deuterated compounds, including alcohols, are valuable probes for non-invasive imaging techniques used in research. The substitution of hydrogen with deuterium provides a unique signal that can be tracked and quantified.
Deuterium Metabolic Imaging (DMI) is a magnetic resonance imaging (MRI) technique that maps the metabolic fate of administered deuterium-labeled compounds. nih.gov For instance, after administering D₂O, it is possible to non-invasively measure the concentration and distribution of deuterated water (HDO) and other metabolic products in tissues. nih.gov While many studies have used deuterated glucose, the principles can be extended to other deuterated substrates to probe different metabolic pathways in animal models. nih.gov The feasibility of imaging the distribution of HDO in the body following oral ingestion was demonstrated in animal experiments decades ago and is seeing a resurgence with modern high-field MRI systems. nih.gov
Neutron Scattering is another powerful analytical technique that benefits greatly from isotopic labeling. Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to "highlight" or "hide" different parts of a complex molecular assembly. ainse.edu.au For example, deuterated surfactants and lipids have been used in small-angle neutron scattering (SANS) experiments to provide contrast and observe the behavior of proteins within membranes or the structure of micelles in solution. ainse.edu.au A deuterated alcohol like 1-Hexanol-d2 (B12380680) could be used as a component in such systems to study interfacial phenomena or the structure of microemulsions.
Expansion of Applications in Green Chemistry and Sustainable Synthesis Research
The unique properties of deuterated compounds are being leveraged to advance the goals of green chemistry and sustainable synthesis. royalsocietypublishing.orgdataintelo.com Their application extends beyond use as solvents to active roles as tracers and intermediates in environmentally benign synthetic protocols.
Deuterated compounds serve as ideal internal standards and tracers for studying reaction mechanisms and metabolic pathways because their chemical behavior is nearly identical to their non-deuterated counterparts, yet they are easily distinguishable by mass spectrometry or NMR spectroscopy. mdpi.commdpi.com Using D₂O as a deuterium source for these labeling studies is a key aspect of their "green" credentials. royalsocietypublishing.orgmdpi.com
Q & A
Q. How do temperature changes affect the surface tension of 1-hexanol aqueous solutions, and what modeling limitations exist?
- Surface tension decreases linearly with temperature (10–35°C) due to enhanced adsorption kinetics. Modified Langmuir equations fit steady-state data but show deviations in dynamic modeling, likely from neglecting vapor-liquid partitioning effects .
Methodological Recommendations
- Experimental Design : For phase equilibria studies, combine VLE experiments with NRTL/UNIQUAC models to account for non-ideal mixing .
- Data Analysis : Use sensitivity analysis in kinetic modeling to identify rate-limiting steps in combustion pathways .
- Safety Compliance : Reference OSHA HCS guidelines for glove selection and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
